molecular formula C19H11FO3 B12532064 2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one CAS No. 652138-40-4

2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one

Cat. No.: B12532064
CAS No.: 652138-40-4
M. Wt: 306.3 g/mol
InChI Key: WLGHIXFAVGTVAJ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one is a synthetic organic compound belonging to the class of naphthopyrans This compound is characterized by the presence of a fluorophenyl group and a hydroxyl group attached to a naphthopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 2-hydroxy-1,4-naphthoquinone under basic conditions, followed by cyclization to form the naphthopyran core. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and reduce reaction times . Additionally, the use of continuous flow reactors can improve scalability and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The naphthopyran core can be reduced to form dihydro derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).

Major Products

    Oxidation: Formation of 2-(4-Fluorophenyl)-6-oxo-4H-naphtho[1,2-b]pyran-4-one.

    Reduction: Formation of 2-(4-Fluorophenyl)-6-hydroxy-4H-dihydronaphtho[1,2-b]pyran-4-one.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is mediated through the inhibition of cancer cell proliferation and induction of apoptosis . The compound may interact with protein kinases and other cellular proteins, leading to the disruption of cell signaling pathways and ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The hydroxyl group also contributes to its reactivity and potential for further functionalization.

Properties

CAS No.

652138-40-4

Molecular Formula

C19H11FO3

Molecular Weight

306.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-6-hydroxybenzo[h]chromen-4-one

InChI

InChI=1S/C19H11FO3/c20-12-7-5-11(6-8-12)18-10-17(22)15-9-16(21)13-3-1-2-4-14(13)19(15)23-18/h1-10,21H

InChI Key

WLGHIXFAVGTVAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)F)O

Origin of Product

United States

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